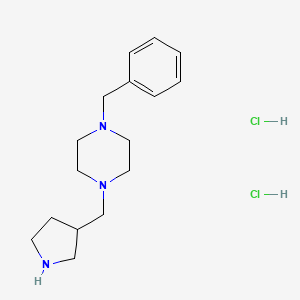

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride

Descripción

BenchChem offers high-quality 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-benzyl-4-(pyrrolidin-3-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)13-18-8-10-19(11-9-18)14-16-6-7-17-12-16;;/h1-5,16-17H,6-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSWAWCXPUWEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride is the muscle membrane GABA receptors. These receptors play a crucial role in the transmission of inhibitory signals in the nervous system.

Mode of Action

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride binds directly and selectively to these GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm.

Biochemical Pathways

The interaction of 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride with GABA receptors affects the biochemical pathways associated with nerve signal transmission. The resulting flaccid paralysis disrupts normal functioning, leading to the expulsion of the worm from the host body.

Actividad Biológica

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine class, which is known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride is . Its structure features a piperazine ring substituted with a benzyl group and a pyrrolidine moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1220036-00-9 |

| Molecular Weight | 321.32 g/mol |

| Solubility | Soluble in water |

Pharmacological Effects

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride exhibits a range of biological activities, including:

- Antagonistic Activity : Studies have shown that compounds with similar piperazine structures can act as antagonists at various receptors, including serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders and other conditions where modulation of these neurotransmitter systems is beneficial .

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its structure-activity relationship indicates that modifications to the piperazine ring can enhance this effect .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the piperazine ring and the benzyl group. For instance:

- Pyrrolidine Substitution : The presence of the pyrrolidine group is crucial for enhancing receptor binding affinity and selectivity. Variations in this moiety can significantly affect the compound's potency against specific targets .

- Benzyl Group Modifications : Alterations in the benzyl substituent have been shown to influence both the pharmacokinetics and pharmacodynamics of the compound, leading to variations in efficacy and safety profiles .

Case Studies

Several studies have explored the biological activity of related piperazine derivatives:

- Psychotropic Effects : A study on piperazine derivatives indicated their potential as anxiolytics and antidepressants due to their interaction with serotonin receptors. Compounds similar to 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride demonstrated significant improvements in anxiety-like behaviors in animal models .

- Anticancer Activity : Research has shown that certain piperazine derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures displayed IC50 values in the low micromolar range against various tumor cells, indicating promising anticancer activity .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to assess the toxicological profile of 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride. Preliminary studies suggest that while it exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity and adverse effects .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride is primarily investigated for its therapeutic potential. It has been explored in the context of:

- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound may interact with serotonin receptors, providing a basis for further studies on its efficacy as an antidepressant agent.

- Anxiolytic Properties : The piperazine and pyrrolidine groups are known to influence anxiolytic activity. Studies have suggested that this compound could reduce anxiety-like behaviors in animal models, indicating potential use in treating anxiety disorders.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its effects on various neurotransmitter systems could lead to:

- Potential Treatments for Neurological Disorders : Investigations into its impact on dopamine and serotonin receptors may reveal applications in treating conditions such as schizophrenia or bipolar disorder.

- Cognitive Enhancement : Some studies suggest that similar compounds may enhance cognitive function, making this compound a candidate for research into cognitive enhancers.

Organic Synthesis

In organic chemistry, 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride serves as an important intermediate:

- Synthesis of Complex Molecules : Its functional groups allow for further derivatization, making it useful in synthesizing more complex pharmaceuticals or biologically active compounds.

- Building Block for Drug Development : The compound can be utilized in the development of new drugs by modifying its structure to enhance biological activity or reduce side effects.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential applications:

-

Case Study on Antidepressant Effects :

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine compounds exhibited significant antidepressant-like effects in rodent models. The study suggested that 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride could be further evaluated for similar properties based on its structural analogies .

-

Neuropharmacological Investigations :

- Research conducted by the National Institutes of Health explored various piperazine derivatives' effects on cognitive function. The findings indicated that modifications to the piperazine structure could enhance neuroprotective effects, positioning this compound as a candidate for further exploration .

- Synthetic Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.